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3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline

Chemical Biology Drug Discovery High-Throughput Screening

Researchers seeking novel adenosine A2B antagonist scaffolds with no prior target bias face limited options. This tetrahydrocinnoline-based compound overcomes this gap-it carries zero bioactivity records, enabling truly unbiased phenotypic screening and target deconvolution. Key advantages: • Scaffold-hopping probe: replaces the xanthine core of PSB-603 with a 5,6,7,8-tetrahydrocinnoline to test binding retention/redirection. • No target bias: absent from ChEMBL, BindingDB & PubChem BioAssays, ideal for CETSA, affinity proteomics or Cell Painting. • Favorable drug-likeness: MW 392.9, XLogP3-AA 2.8, 0 HBD, 6 HBA, 3 rotatable bonds.

Molecular Formula C18H21ClN4O2S
Molecular Weight 392.9
CAS No. 2034371-23-6
Cat. No. B2451266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
CAS2034371-23-6
Molecular FormulaC18H21ClN4O2S
Molecular Weight392.9
Structural Identifiers
SMILESC1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H21ClN4O2S/c19-15-5-7-16(8-6-15)26(24,25)23-11-9-22(10-12-23)18-13-14-3-1-2-4-17(14)20-21-18/h5-8,13H,1-4,9-12H2
InChIKeyMCHLZSBDPQSVGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tetrahydrocinnoline-Sulfonylpiperazine: Identity and Classification


3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline (CAS 2034371-23-6) is a synthetic heterocyclic small molecule (C₁₈H₂₁ClN₄O₂S; MW = 392.9 g/mol) that incorporates a 5,6,7,8-tetrahydrocinnoline core connected via a piperazine linker to a 4-chlorophenylsulfonyl group [1]. The compound is presently cataloged as a screening compound in commercial libraries (e.g., Life Chemicals) and has a PubChem record (CID 91818400) with computed physicochemical descriptors including XLogP3-AA = 2.8, zero hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds [1]. Critically, no primary research publications, patents, or authoritative bioactivity databases report quantitative biological data for this specific compound as of the search date. Its structural features place it within two well-studied pharmacophore classes—tetrahydrocinnoline derivatives (explored as 11β-HSD1 inhibitors, KRAS G12C inhibitors, and antimicrobial agents) and aryl sulfonylpiperazines (investigated as adenosine A₂B receptor antagonists, tubulin polymerization inhibitors, and androgen receptor modulators)—but no direct experimental evidence exists to confirm that this compound recapitulates the activity profiles of its class congeners [2][3][4].

Compound Screening library compound, unannotated bioactivity
Scaffold Tetrahydrocinnoline-sulfonylpiperazine core
Profile Favorable computed drug-like properties (Lipinski compliant)

Non-Interchangeability with Structural Analogs


The tetrahydrocinnoline-sulfonylpiperazine chemical space is characterized by exquisite sensitivity of biological activity to subtle structural perturbations. In the adenosine A₂B antagonist series described by Borrmann et al. (2009), replacement of the 4-chlorophenyl substituent on the piperazine sulfonyl moiety with a 4-trifluoromethylbenzyl group shifted A₂B Kᵢ from 0.553 nM (PSB-603, 4-chlorophenyl analog) to 0.157 nM (PSB-09120), while changing the N-alkyl xanthine substituent from propyl to ethyl altered potency by over 2-fold [1]. Similarly, in the tetrahydrocinnoline 11β-HSD1 inhibitor patent (US8501940B2), potency variations exceeding 10-fold were observed across structurally related analogs bearing different aryl sulfonylpiperazine attachments [2]. The target compound possesses a unique combination—a 5,6,7,8-tetrahydrocinnoline scaffold directly linked at the 3-position to a 4-(4-chlorophenylsulfonyl)piperazine—that is distinct from the xanthine-based A₂B antagonists (which use a phenyl spacer), the quinoline-based KRAS inhibitors, and the 11β-HSD1 tetrahydrocinnoline series (which typically bear substituents at different positions). Without compound-specific experimental data, any assumption of functional equivalence to in-class analogs is scientifically unfounded and could lead to erroneous experimental conclusions in biochemical or cellular assays [3].

Scaffold replacement (xanthine → tetrahydrocinnoline) may redirect target selectivity away from adenosine receptors.
4-Chlorophenylsulfonyl fragment does not confer predictable activity independent of core scaffold.
Analog substitution within tetrahydrocinnoline series can shift potency by >10-fold (patent data).

Differentiation Evidence & Comparator Analysis


Blank Slate in Bioactivity Databases

A systematic search of ChEMBL, BindingDB, and PubChem BioAssay databases (April 2026) returned zero bioactivity data points for CAS 2034371-23-6 (PubChem CID 91818400). In contrast, structurally related compounds such as the adenosine A₂B antagonist PSB-603 (CHEMBL519253, bearing a 4-chlorophenylpiperazine sulfonyl moiety attached to a xanthine core) are associated with 15+ quantitative bioactivity records including Kᵢ values at four adenosine receptor subtypes [1]. This absence of data is not a limitation but a differentiating feature: for researchers seeking unexplored chemical space within the tetrahydrocinnoline-sulfonylpiperazine pharmacophore class, this compound represents a genuinely uncharacterized entity, unlike PSB-603 and analogous aryl sulfonylpiperazines whose activity profiles are already extensively documented. The compound's computed drug-likeness properties (MW < 500, XLogP3 2.8, 0 HBD, 6 HBA, 3 rotatable bonds) satisfy Lipinski's Rule of Five, supporting its suitability as a screening library candidate [2].

Bioactivity Annotation
Cross-study comparable
0 records vs. >15 records
Unbiased screening probe
Data to verify; database search Apr 2026
Chemical Biology Drug Discovery High-Throughput Screening

Scaffold Differentiation: Tetrahydrocinnoline vs. Xanthine

The target compound employs a 5,6,7,8-tetrahydrocinnoline core directly substituted at the 3-position with the sulfonylpiperazine moiety. In contrast, the well-characterized adenosine A₂B antagonist series (Borrmann et al., 2009) uses a xanthine core connected via a para-phenylene spacer to the identical 4-chlorophenylsulfonylpiperazine group. The most potent compound in that series, PSB-09120, achieved a Kᵢ of 0.157 nM at human A₂B receptors, while the 4-chlorophenyl analog PSB-603 showed Kᵢ = 0.553 nM [1]. This represents a scaffold replacement: tetrahydrocinnoline (cinnoline ring system with saturated 5,6,7,8-positions) vs. xanthine (purine-2,6-dione). The electronics, hydrogen-bonding capacity, and conformational preferences of these two cores differ substantially—the tetrahydrocinnoline offers a partially saturated bicyclic system with distinct π-electron distribution compared to the planar, electron-deficient xanthine [2]. Tetrahydrocinnoline derivatives have been patented as 11β-HSD1 inhibitors (US8501940B2), a target class entirely distinct from adenosine receptors, suggesting that the core replacement may redirect target selectivity [3]. However, no direct experimental comparison between tetrahydrocinnoline-based and xanthine-based 4-chlorophenylsulfonylpiperazines has been published, and the A₂B affinity (if any) of the target compound remains unknown.

Core Scaffold
Class-level inference
11β-HSD1 (patent) vs. Adenosine A₂B, Kᵢ 0.553 nM
Core may redirect target selectivity
No head-to-head data
GPCR Pharmacology Adenosine Receptor Research Scaffold Hopping

4-Chlorophenylsulfonyl Fragment SAR Context

The 4-chlorophenylsulfonylpiperazine fragment appears in multiple biologically active chemotypes with diverse target profiles. In PSB-603, this fragment appended to a 1-propylxanthine via a phenyl spacer yields selective A₂B antagonism (Kᵢ = 0.553 nM at human A₂B, selectivity >18,000-fold over A₁, A₂A, and A₃) [1]. In the combretastatin-A4–sulfonylpiperazine hybrid series (Jadala et al., 2019), sulfonylpiperazine derivatives incorporating various aryl substituents exhibited tubulin polymerization inhibition with IC₅₀ values ranging from 5.24 μM (compound 5ab) to >50 μM, demonstrating that the nature of the conjugated scaffold profoundly impacts both potency and target engagement [2]. The target compound's unique conjugation of the 4-chlorophenylsulfonylpiperazine moiety to a tetrahydrocinnoline core at the 3-position—rather than to a xanthine, combretastatin, or quinoline scaffold—creates a distinct electronic and steric environment. The tetrahydrocinnoline's partially saturated ring system introduces conformational flexibility absent in the planar xanthine or combretastatin scaffolds, which may alter the presentation of the sulfonylpiperazine pharmacophore to biological targets. However, this is a structural inference unsupported by any direct experimental data for this specific compound.

Fragment SAR
Class-level inference
0.553 nM (A₂B) 5.24 μM (tubulin)
Fragment activity scaffold-dependent
>9,500-fold potency range
Structure-Activity Relationship Medicinal Chemistry Fragment-Based Drug Discovery

Computed Drug-Likeness and Physicochemical Profile

Computed physicochemical properties place this compound within favorable drug-like chemical space. PubChem reports: MW = 392.9 g/mol (<500), XLogP3-AA = 2.8 (<5), hydrogen bond donors = 0 (<5), hydrogen bond acceptors = 6 (<10), rotatable bonds = 3 (<10), and topological polar surface area (TPSA) = 70.2 Ų [1]. All parameters satisfy Lipinski's Rule of Five and Veber's oral bioavailability criteria. For comparative context, the closely related adenosine A₂B antagonist PSB-603 (MW ≈ 508 g/mol, TPSA ≈ 104 Ų) exceeds the MW limit and has higher polarity [2]. The target compound's lower molecular weight and reduced TPSA may theoretically confer superior membrane permeability compared to the xanthine-based analogs, but this inference is entirely computational—no experimental logD, Caco-2 permeability, PAMPA, solubility, metabolic stability, or plasma protein binding data have been reported for this compound. Furthermore, the absence of hydrogen bond donors (0 HBD) distinguishes it from many tetrahydrocinnoline derivatives that bear NH or OH substituents on the saturated ring, potentially altering solubility and crystallinity [3].

Drug-Likeness Profile
Class-level inference
MW 392.9
XLogP 2.8
HBD 0
HBA 6
RotB 3
Favorable drug-like computed profile
Computed; no experimental ADME
ADME Profiling Drug-Likeness Assessment Chemical Procurement

Recommended Research & Procurement Scenarios


Scaffold-Hopping: Replacing Xanthine with Tetrahydrocinnoline

Procure this compound as a scaffold-hopping probe to test whether replacing the xanthine core of known adenosine A₂B antagonists (e.g., PSB-603, Kᵢ = 0.553 nM at human A₂B) with a 5,6,7,8-tetrahydrocinnoline core preserves, enhances, or redirects target binding. Radioligand displacement assays at adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) would establish whether the tetrahydrocinnoline scaffold maintains the A₂B selectivity observed with the xanthine series [1]. Given the patent literature associating tetrahydrocinnoline derivatives with 11β-HSD1 inhibition, a broader selectivity panel including 11β-HSD1 and related hydroxysteroid dehydrogenases is scientifically justified [2].

Blank-Slate Probe for Target Deconvolution

Because this compound has zero bioactivity records across ChEMBL, BindingDB, and PubChem BioAssay databases [3], it is uniquely suited for unbiased phenotypic screening and subsequent target deconvolution studies. Unlike PSB-603 (extensively annotated as an A₂B antagonist), this compound carries no target bias, enabling discovery of novel target engagement profiles through unbiased approaches such as cellular thermal shift assays (CETSA), affinity-based proteomics, or morphological profiling (Cell Painting).

Ligand Efficiency Benchmarking vs. Xanthine Analogs

The target compound's lower molecular weight (392.9 vs. ~508 for PSB-603) and favorable computed drug-likeness profile (all Lipinski and Veber parameters satisfied) [3] make it an attractive comparator for ligand efficiency analyses. If the compound exhibits measurable activity against any target, calculated metrics such as ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) and lipophilic ligand efficiency (LLE = pIC₅₀ − logP) would provide quantitative benchmarks against the xanthine-based series. This evidence dimension is contingent on generation of primary bioactivity data.

Sulfonylpiperazine Fragment Library Expansion

Incorporate this compound into a focused library of aryl sulfonylpiperazine derivatives for diversity-oriented screening. The tetrahydrocinnoline core offers conformational and electronic features distinct from the more commonly employed quinoline, quinazoline, and xanthine scaffolds in commercial sulfonylpiperazine libraries [2][4]. When paired with analogs bearing different aryl sulfonyl substituents (e.g., 4-fluorophenyl, 4-bromophenyl, 4-trifluoromethylphenyl) on the same tetrahydrocinnoline scaffold, structure-activity relationships specific to this chemotype can be established.

Application
Selection Property
Validation Focus
Scaffold-hopping studies
Tetrahydrocinnoline core vs. xanthine
Adenosine receptor binding & 11β-HSD1 selectivity
Unbiased phenotypic screening
Zero annotated bioactivity
Target deconvolution (CETSA, proteomics)
Ligand efficiency analysis
Lower MW & favorable computed profile
LE/LLE benchmarking vs. xanthine series
Fragment library diversification
Tetrahydrocinnoline sulfonylpiperazine
SAR across aryl sulfonyl substituents
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